Cas no 1804768-95-3 (2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)

2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C7H6F3IN2O2/c8-7(9,10)15-6-3(2-12)13-5(11)1-4(6)14/h1H,2,12H2,(H,13,14)
- InChIKey: KYKAOQILIHUQQU-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(C(=C(CN)N1)OC(F)(F)F)=O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 349
- トポロジー分子極性表面積: 64.4
- 疎水性パラメータ計算基準値(XlogP): 1.1
2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A029096668-1g |
2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine |
1804768-95-3 | 97% | 1g |
$1,519.80 | 2022-04-01 |
2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine 関連文献
-
Kazuto Mori,Tetsuya Kodama,Takeshi Baba,Satoshi Obika Org. Biomol. Chem., 2011,9, 5272-5279
-
Nitin Wadnerkar,Vijayanand Kalamse,Ajay Chaudhari RSC Adv., 2012,2, 8497-8501
-
Valerie G. Brunton,Duncan Graham,Karen Faulds Analyst, 2020,145, 7225-7233
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
-
Junhong Zhao,Linzhu Zhou,Ting Li,Mei Liu,Leilei Liu RSC Adv., 2016,6, 59497-59501
-
Jing-fu Liu,Qian Liu,Gui-bin Jiang Chem. Commun., 2011,47, 1613-1615
-
Kyu Man Youn,Dae Hyun Ahn,Gyeong Heon Kim,Durai Karthik,Ju Young Lee,Jang Hyuk Kwon New J. Chem., 2018,42, 5532-5539
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Yifang Gao,Yuan Jiao,Wenjing Lu,Yang Liu,Hui Han,Xiaojuan Gong,Shaomin Shuang,Chuan Dong J. Mater. Chem. B, 2018,6, 6099-6107
-
Wei Liu,Masaru Shiotani,Jacek Michalik,Anders Lund Phys. Chem. Chem. Phys., 2001,3, 3532-3535
2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridineに関する追加情報
Professional Introduction to 2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine (CAS No. 1804768-95-3)
2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine is a highly specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound, identified by its CAS number 1804768-95-3, represents a sophisticated molecular framework that combines multiple functional groups, making it a valuable intermediate in the synthesis of various bioactive molecules.
The structural composition of this pyridine derivative is characterized by the presence of an aminomethyl group at the 2-position, a hydroxyl group at the 4-position, an iodo substituent at the 6-position, and a trifluoromethoxy group at the 3-position. This unique arrangement of functional groups imparts distinct chemical properties that make it particularly useful in the development of novel therapeutic agents. The iodo moiety, for instance, serves as a versatile handle for further functionalization via cross-coupling reactions, while the trifluoromethoxy group enhances lipophilicity and metabolic stability, which are critical factors in drug design.
In recent years, there has been a growing interest in developing small-molecule inhibitors targeting various biological pathways relevant to human health and disease. The compound 2-(aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine has emerged as a promising scaffold for such applications. Its structural features allow for facile modifications through nucleophilic substitution and metal-catalyzed coupling reactions, enabling the synthesis of diverse derivatives with tailored biological activities.
The pharmaceutical industry has been actively exploring novel pyridine-based compounds due to their broad spectrum of biological activities. Pyridines are well-known for their role as pharmacophores in many drugs, including antiviral, antibacterial, and anticancer agents. The presence of both polar and non-polar functional groups in 2-(aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine enhances its potential as a building block for drugs that require optimal solubility and membrane permeability.
A particularly intriguing aspect of this compound is its utility in the synthesis of kinase inhibitors. Kinases are enzymes that play crucial roles in cellular signaling pathways, and their dysregulation is associated with numerous diseases, including cancer. By leveraging the reactive sites on this pyridine derivative, researchers can design molecules that specifically inhibit aberrant kinase activity. For example, the aminomethyl group can be used to introduce linker molecules that target specific residues on the kinase active site, while the iodo atom provides a site for palladium-catalyzed cross-coupling reactions to introduce additional pharmacophoric elements.
The use of fluorinated aromatic compounds has become increasingly prevalent in drug development due to their favorable pharmacokinetic properties. The ) group in 2-(Aminomethyl) -4-hydroxy -6 -Iodo -3 - () contributes to these properties by increasing metabolic stability and reducing susceptibility to enzymatic degradation. This makes it an attractive feature for designing drugs with prolonged half-lives and improved bioavailability.
In academic research, this compound has been utilized as a precursor for synthesizing novel heterocyclic compounds with potential therapeutic applications. For instance, researchers have explored its use in generating substituted pyridines that exhibit antimicrobial and anti-inflammatory properties. The ability to modify the molecular structure through various chemical transformations allows for fine-tuning of biological activity, making it a versatile tool in medicinal chemistry.
The synthetic methodologies employed in the preparation of 2-() highlight its importance as a synthetic intermediate. Common approaches include nucleophilic aromatic substitution reactions to introduce or replace functional groups at specific positions on the pyridine ring. These reactions often require careful optimization of reaction conditions to achieve high yields and purity.
The role of computational chemistry in designing derivatives of this compound cannot be overstated. Molecular modeling techniques have enabled researchers to predict the binding modes of potential drug candidates with high precision. By integrating experimental data with computational insights, scientists can rapidly screen large libraries of compounds for their binding affinity to target proteins. This approach has significantly accelerated the drug discovery process and led to the identification of novel lead compounds.
The industrial applications of 2-() extend beyond academic research into commercial drug development programs. Pharmaceutical companies have recognized its potential as a versatile scaffold for developing new drugs with improved efficacy and safety profiles. The compound’s ability to undergo multiple chemical transformations makes it an ideal candidate for generating libraries of compounds that can be screened for biological activity.
The future prospects for this compound are promising, with ongoing research exploring new synthetic routes and applications. Advances in synthetic methodologies continue to expand the toolkit available to medicinal chemists, enabling more efficient and scalable production processes. Additionally, interdisciplinary collaborations between chemists, biologists, and pharmacologists are expected to yield innovative therapeutic strategies based on this versatile pyridine derivative.
1804768-95-3 (2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine) 関連製品
- 1240725-46-5(1-Azetidinecarboxylic acid, 3-(2-oxiranyl)-, 1,1-dimethylethyl ester)
- 860787-02-6(6-[4-(4-METHOXYPHENYL)PIPERAZINO]-1,3-DIMETHYL-2,4(1H,3H)-PYRIMIDINEDIONE)
- 1021216-23-8(N-(2,5-dimethoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide)
- 874352-59-7(1-(benzyloxy)carbonyl-4-(4-fluorophenyl)piperidine-4-carboxylic acid)
- 2229324-20-1(4-(2-bromoethyl)-5-methyl-1,2-oxazole)
- 626-36-8(Ethyl allophanate)
- 2138207-73-3(2-Fluoro-6-methyl-4-(1,2,3,6-tetrahydropyridin-4-yl)pyridine)
- 1563451-17-1(3-(4-fluorophenyl)prop-2-ene-1-sulfonyl chloride)
- 2138138-46-0(4-Chloro-5-fluoro-6-methyl-2-(trichloromethyl)pyrimidine)
- 75626-17-4(2,5-Difluoroanisole)